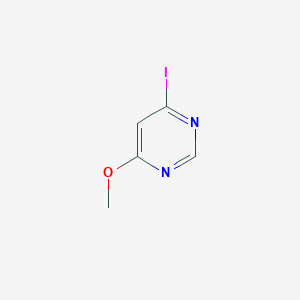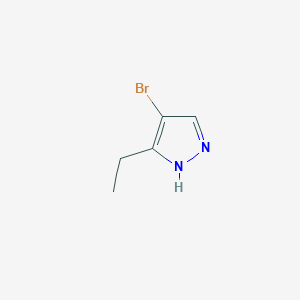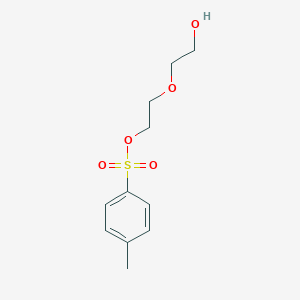
2-(2-羟乙氧基)乙基 4-甲苯磺酸酯
描述
“2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate” is a PEG linker containing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Structure Analysis
The molecular formula of “2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate” is C13H20O6S . The average mass is 304.359 Da and the monoisotopic mass is 304.098053 Da .Chemical Reactions Analysis
The tosyl group in “2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate” is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate” include a molecular weight of 304.36 . The density is predicted to be 1.234±0.06 g/cm3 , and the boiling point is predicted to be 460.0±35.0 °C .科学研究应用
合成和表征
衍生物合成:3-羟基-2-碘苯基-(4-甲苯磺酸酯)采用三步法合成,从市售间苯二酚开始,在衍生物合成应用中显示出潜力 (Pan 等人,2020)。
聚合物化学:在聚合物化学领域,使用 2-(2-(2-(4-甲苯磺酸酯)-乙氧基)乙氧基)乙氧基-2-氧代-1,3,2-二氧杂磷杂环戊二烯 (MBS-EEEP) 制备了聚乙二醇化聚(二硒化物-磷酸酯)纳米凝胶,说明该化合物可用于设计用于癌症治疗的生物相容性和可生物降解的纳米凝胶 (Li 等人,2015)。
非线性光学晶体:对有机非线性光学晶体(特别是 2-(4-羟基苯乙烯基)-3-甲基苯并噻唑鎓 4-甲苯磺酸酯 (OHB-T))的生长和表征的研究表明了其在制造具有显着光学透射率和介电性质的材料方面的用途 (Xu 等人,2020)。
化学反应和过程
催化应用:4-甲苯磺酸酯在超声波辐照下合成 4-羟基-3-(2-亚氨基乙基)-2H-色烯-2-酮中的催化应用显示了其在催化中的有效性,提供了高收率和更短的反应时间 (Huiyana,2013)。
金属酞菁合成:使用衍生自 2-(2-羟乙氧基)乙基 4-甲苯磺酸酯的化合物合成新的长链取代聚合金属自由和金属酞菁,说明了其在开发用于潜在电子应用的新型材料中的作用 (Bıyıklıoğlu 和 Kantekin,2008)。
分子和超分子研究
超分子组装:对 2-和 4-甲酰苯基芳基磺酸盐(包括 4-甲苯磺酸盐)的研究探讨了非共价相互作用在超分子结构中的作用,表明其在复杂分子结构的设计中很重要 (Andleeb 等人,2018)。
UV 固化油墨应用:该化合物已用于合成用于 UV 固化油墨的单类型和二类型酸放大剂,展示了其在先进印刷和涂料技术开发中的用途 (Lee 等人,2006)。
安全和危害
属性
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDLLRZCWYKJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460253 | |
| Record name | 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | |
CAS RN |
118591-58-5 | |
| Record name | Ethanol, 2-(2-hydroxyethoxy)-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118591-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

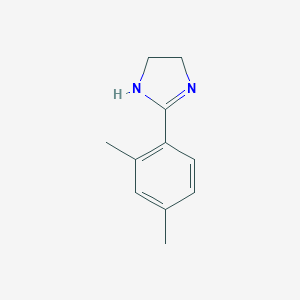
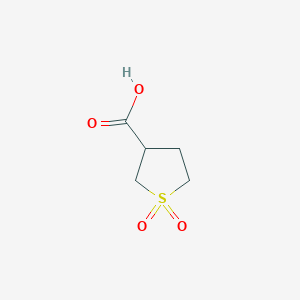
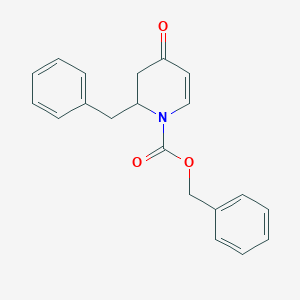
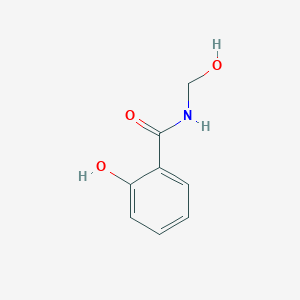
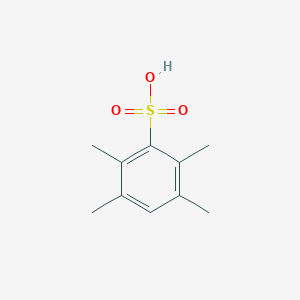
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B178664.png)
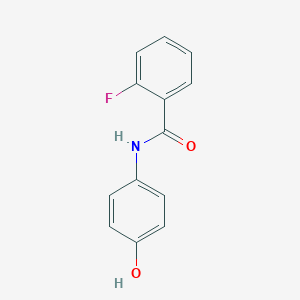
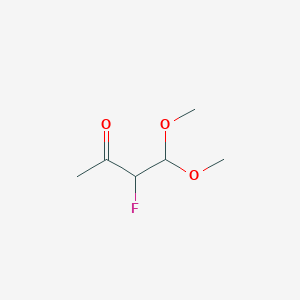
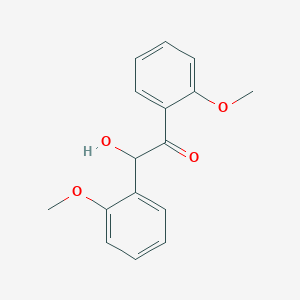
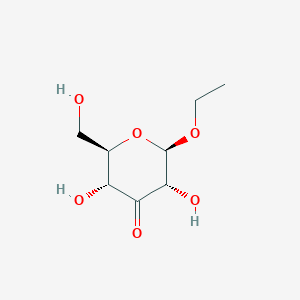
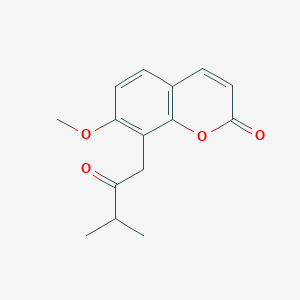
![1-[(1S,2S)-2-phenylcyclopropyl]ethanone](/img/structure/B178685.png)
